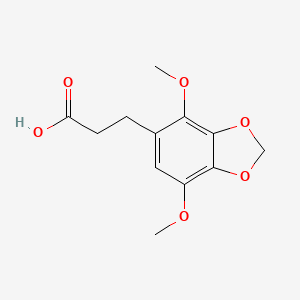![molecular formula C11H9N7O2 B7817419 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine](/img/structure/B7817419.png)
6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine is a complex organic compound characterized by its unique structure, which includes both pyrazole and tetrazole moieties linked to a benzodioxole ring. This compound's structure gives it distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine typically involves multistep procedures:
- Formation of the 1H-pyrazol-1-yl moiety:
Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions to yield the pyrazole ring.
- Synthesis of the 1H-tetrazol-1-yl group:
This involves the cycloaddition reaction between an azide and a nitrile under thermal or catalytic conditions.
- Linking these groups to a benzodioxole ring:
Employing condensation reactions, often under acidic or basic conditions, facilitating the formation of the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and cost-effectiveness. This involves using bulk reagents, continuous flow reactors for better control over reaction conditions, and purification steps like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
- Oxidation:
The compound can be subjected to oxidative conditions, affecting both the pyrazole and tetrazole moieties.
- Reduction:
Selective reduction reactions can modify specific functional groups while preserving the compound's overall structure.
- Substitution:
Nucleophilic and electrophilic substitution reactions are feasible, especially at positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidizing agents like KMnO₄ or H₂O₂ for oxidation reactions.
Reducing agents such as NaBH₄ or LiAlH₄ for reduction.
Various halides or organometallic reagents for substitution reactions.
Major Products
The major products depend on the specific reactions, but include derivatives where the functional groups have been modified, potentially altering the compound's biological activity.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Investigated for its unique electronic and steric properties, making it a candidate for catalyst development.
Biology
The compound's structural features suggest potential as a bioactive molecule, possibly interacting with enzymes or receptors.
Medicine
Research explores its potential as a therapeutic agent due to its interaction with specific biological pathways.
Industry
Utilized in the development of advanced materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Mechanism
6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine likely exerts its effects through interactions with biological targets such as enzymes or receptors. These interactions can modulate specific pathways, potentially leading to therapeutic effects.
Molecular Targets
Enzymes involved in metabolic pathways.
Receptors that regulate physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-benzodioxole:
Similar core structure but lacks the amine group, affecting its reactivity and biological properties.
- 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine:
Retains the benzodioxole and tetrazole groups but lacks the pyrazole moiety, altering its chemical and pharmacological profile.
- 1H-pyrazol-1-yl-1,3-benzodioxol-5-amine:
Includes the pyrazole and benzodioxole, missing the tetrazole, leading to different reactivity patterns.
Uniqueness
The combination of pyrazole, tetrazole, and benzodioxole groups in this compound provides a unique set of properties, making it more versatile and potentially more potent in its applications compared to its analogs.
That’s a wrap on our deep dive into 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine
Propriétés
IUPAC Name |
6-(5-pyrazol-1-yltetrazol-1-yl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2/c12-7-4-9-10(20-6-19-9)5-8(7)18-11(14-15-16-18)17-3-1-2-13-17/h1-5H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYPHVAHAKVUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N3C(=NN=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-4-(methylsulfonyl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B7817343.png)
![4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B7817353.png)





![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)
![methyl 2-[[(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]acetate](/img/structure/B7817393.png)


![1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B7817423.png)

